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Iodoacetic Acid 2-13C

Cat. No.: B1156446
M. Wt: 186.94
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoacetic Acid 2-13C, also known as this compound, is a useful research compound. Its molecular formula is C¹³CH₃IO₂ and its molecular weight is 186.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C¹³CH₃IO₂

Molecular Weight

186.94

Synonyms

2-Iodoacetic acid 2-13C;  MIA;  Monoiodoacetic Acid 2-13C;  NSC 2125 2-13C

Origin of Product

United States

The Significance of Stable Isotope Labeling in Contemporary Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), into molecules. ckgas.com This method allows for the tracking of these molecules through various biological and chemical pathways without the hazards associated with radioactive isotopes. The 'heavy' labeled compounds can be distinguished from their 'light' (unlabeled) counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. labmix24.com

In contemporary chemical biology and biochemistry, stable isotope labeling is crucial for:

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize heavy amino acids to quantify differences in protein abundance between different cell populations. ckgas.com This has revolutionized the study of cellular signaling, drug response, and disease states. ckgas.com

Metabolomics: By introducing isotope-labeled precursors, researchers can trace metabolic pathways and determine the flux of metabolites through a system. This is instrumental in understanding metabolic diseases and the mechanism of action of drugs.

Mechanistic Studies: Isotope labeling helps in elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.

Iodoacetic Acid 2 13c As a Mechanistic and Analytical Probe

Strategies for Carbon-13 Isotopic Enrichment at the C2 Position

The most direct strategy for synthesizing Iodoacetic Acid 2-¹³C involves starting with a precursor already enriched with Carbon-13 at the desired position. A common and logical starting material is [2-¹³C]acetic acid, which has the ¹³C isotope at the methyl carbon.

The synthesis proceeds via α-halogenation of the labeled acetic acid. A well-established method for this type of transformation is the Hell-Volhard-Zelinsky reaction. While this reaction classically uses bromine and a phosphorus catalyst (like PBr₃) to produce an α-bromo carboxylic acid, the principle can be adapted for iodination. A more direct route to the iodo-derivative from the labeled acetic acid can also be envisioned.

Alternatively, a two-step process is often more practical. First, the [2-¹³C]acetic acid is converted to its corresponding α-bromo derivative, [2-¹³C]bromoacetic acid. This is a known transformation. Subsequently, the bromo- group is exchanged for an iodo- group via a Finkelstein reaction, which involves treating the bromoacetic acid with an iodide salt such as sodium iodide (NaI) in a suitable solvent like acetone. The difference in solubility of the resulting sodium halides drives the reaction to completion, yielding the desired Iodoacetic Acid 2-¹³C.

The isotopic purity of the final product is primarily dictated by the enrichment level of the initial [2-¹³C]acetic acid precursor, which is often available at 99 atom % ¹³C. iconisotopes.com

Incorporation of Carbon-13 into Iodoacetic Acid Analogs for Specific Research Applications

The core value of isotopic labeling lies in its application. Iodoacetic acid and its analogs, such as iodoacetamide (B48618), are widely used as alkylating agents that covalently modify cysteine residues in proteins. wikipedia.org When these reagents are isotopically labeled, they become powerful tools for quantitative proteomics and mechanistic enzymology. researchgate.netnih.gov

A prominent application is in differential labeling for mass spectrometry-based protein analysis. researchgate.netacs.org In this technique, two samples are prepared. In one, free cysteine sulfhydryl groups are alkylated with standard, unlabeled (¹²C) iodoacetic acid. In the other sample, they are alkylated with ¹³C-labeled iodoacetic acid (e.g., Iodoacetic acid-¹³C₂). acs.org When the samples are combined and analyzed by mass spectrometry, the peptides containing the modified cysteine will appear as a pair of peaks separated by a specific mass difference corresponding to the number of ¹³C atoms incorporated. The ratio of the intensities of these peaks allows for precise quantification of the relative abundance of the protein in the two original samples. researchgate.netacs.org

Furthermore, ¹³C-labeled analogs like iodoacetamide are used to study enzyme mechanisms via Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹³C nucleus is NMR-active, and its signal provides detailed information about the local chemical environment. By reacting a ¹³C-labeled iodoacetamide with an enzyme and analyzing the resulting NMR spectra, researchers can gain insights into the structure and dynamics of the enzyme's active site.

The synthesis of these analogs follows similar chemical principles, starting with an appropriately labeled precursor. For example, ¹³C-labeled iodoacetanilide, another analog, has been synthesized for the covalent modification of cysteine residues to aid in the quantitative analysis of peptides. nih.gov

Table 1: Illustrative Synthetic Pathway for a Labeled Iodoacetic Acid Analog

This table outlines the key steps in a common strategy for producing a labeled haloacetic acid, a direct precursor to Iodoacetic Acid 2-¹³C.

StepStarting MaterialKey Reagent(s)ProductTypical Yield
1[2-¹³C]Acetic AcidBromine (Br₂), Phosphorus tribromide (PBr₃)[2-¹³C]Bromoacetic AcidHigh
2[2-¹³C]Bromoacetic AcidSodium Iodide (NaI) in AcetoneIodoacetic Acid 2-¹³CHigh

Applications in Protein and Peptide Research

Specific Alkylation of Cysteine Residues with Iodoacetic Acid 2-¹³C

The most fundamental application of Iodoacetic Acid 2-¹³C is the specific and irreversible modification of sulfhydryl groups on cysteine residues. This targeted alkylation serves as a cornerstone for various proteomic workflows.

Irreversible S-Carboxymethylation of Sulfhydryl Groups

Iodoacetic Acid 2-¹³C reacts with the thiol group of cysteine residues in a process known as S-carboxymethylation. researchgate.net This reaction is an irreversible nucleophilic substitution where the sulfur atom of the cysteine attacks the carbon adjacent to the iodine, displacing the iodide ion. The result is a stable thioether bond, forming S-carboxymethylcysteine. researchgate.netresearchgate.net The incorporation of a ¹³C atom at the 2-position of the iodoacetic acid molecule introduces a stable isotope label onto the cysteine residue. This labeling is critical for mass spectrometry-based analyses, as it imparts a specific mass shift that allows for differentiation and quantification. nih.govresearchgate.net The reaction is highly specific for cysteine residues under controlled pH conditions, typically around pH 8.5, minimizing off-target modifications of other amino acid residues like histidine or methionine. ionsource.comnih.gov

Prevention of Disulfide Bond Reformation in Proteomic Sample Preparation

In standard "bottom-up" proteomics, proteins are first denatured and then treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break the disulfide bonds that help maintain their tertiary and quaternary structures. researchgate.netnih.gov Once these bonds are reduced to free sulfhydryl groups, it is essential to prevent them from re-oxidizing and reforming disulfide bridges. researchgate.netcreative-proteomics.com Iodoacetic Acid 2-¹³C is used as an alkylating agent to covalently cap these newly exposed cysteine residues. nih.govcreative-proteomics.com By converting the reactive thiols into stable S-carboxymethyl derivatives, the reformation of disulfide bonds is effectively blocked. researchgate.net This ensures that proteins remain in a linearized state, which is crucial for efficient enzymatic digestion by proteases like trypsin. nih.gov Incomplete alkylation can lead to protein refolding, hindering digestion and ultimately reducing the number of peptides identified in subsequent mass spectrometry analysis. nih.gov

Quantitative Proteomics Using Iodoacetic Acid 2-¹³C Labeling

The integration of a stable isotope like ¹³C into the iodoacetic acid molecule is a key feature that enables precise relative and absolute quantification of proteins in complex biological samples.

Differential Isotopic Labeling Strategies for Relative Protein Quantification

Differential labeling, also known as isotope-coded affinity tagging (ICAT), is a powerful technique for comparing protein expression levels between two or more samples. mdpi.comnih.gov In a typical experiment, one protein sample (e.g., from a control condition) is treated with the "light" (¹²C) version of iodoacetic acid, while the other sample (e.g., from a treated condition) is labeled with the "heavy" (¹³C) version, Iodoacetic Acid 2-¹³C. researchgate.netrug.nl

After labeling, the samples are combined, digested into peptides, and analyzed by mass spectrometry. Cysteine-containing peptides from the control sample will have a specific mass, while the corresponding peptides from the treated sample will be heavier by a defined mass difference due to the ¹³C isotope. researchgate.net The mass spectrometer detects these peptide pairs, and the relative abundance of a specific protein between the two samples is determined by comparing the signal intensities of the light and heavy peptide peaks. mdpi.comnih.gov This strategy allows for precise measurement of changes in protein expression.

Protein SampleLabeling ReagentResulting Peptide Mass
ControlIodoacetic Acid (¹²C)Light (M)
TreatedIodoacetic Acid 2-¹³CHeavy (M+1)

Development of Isotope-Coded Alkylation Reagents for Mass Spectrometry-Based Proteomics

Iodoacetic Acid 2-¹³C is part of a broader class of isotope-coded alkylation reagents developed to enhance the capabilities of mass spectrometry in proteomics. nih.gov The development of these reagents has been pivotal for quantitative studies. Early ICAT reagents used deuterium (B1214612) (²H) as the heavy isotope, but this often caused a slight shift in the retention time of labeled peptides during liquid chromatography, complicating data analysis. researchgate.netnih.gov

The use of ¹³C, as in Iodoacetic Acid 2-¹³C, overcomes this issue because ¹³C-labeled peptides co-elute perfectly with their ¹²C counterparts. researchgate.netresearchgate.net This improvement significantly increases the accuracy and reliability of quantification. researchgate.net Researchers have synthesized various forms of these reagents, including ¹³C-labeled iodoacetanilides, to create powerful tools for the quantitative analysis of peptides and proteins. nih.govresearchgate.net These reagents are fundamental to modern quantitative proteomics, enabling the comparison of protein expression profiles in different biological states. core.ac.ukckgas.com

Elucidation of Protein Structure and Function

Beyond quantification, the specific labeling of cysteine residues with Iodoacetic Acid 2-¹³C provides valuable insights into the structure and function of proteins. By using this reagent in combination with mass spectrometry, researchers can map the location of modified cysteines within a protein's sequence. nih.gov

This approach can be used to identify solvent-accessible cysteine residues, providing clues about the protein's three-dimensional folding. nih.gov For instance, in studies of protein folding intermediates, Iodoacetic Acid 2-¹³C has been used to modify cysteine residues that become exposed during partial unfolding, allowing researchers to map these regions. nih.gov Furthermore, this technique is employed to determine the reactivity of specific cysteine residues, which can be critical for enzymatic activity. By monitoring the rate of alkylation, it is possible to determine the pKa values of individual cysteines, as demonstrated in studies with E. coli thioredoxin. nih.gov This information is vital for understanding the catalytic mechanisms of enzymes where cysteine plays a key role as a nucleophile. researchgate.net

Study AreaApplication of Iodoacetic Acid 2-¹³CInformation Gained
Protein FoldingLabeling of exposed cysteines in intermediatesIdentification of unfolded regions
Enzyme MechanismMeasuring the rate of cysteine modificationDetermination of cysteine pKa values and reactivity
Structural MappingIdentifying all accessible cysteine residuesInsights into protein tertiary structure

Probing Reactivity and Accessibility of Cysteine Thiols in Proteins

The sulfhydryl group of cysteine is a primary target for alkylation by iodoacetic acid. The reaction proceeds via an SN2 mechanism, resulting in the formation of an S-carboxymethylcysteine residue. The rate of this reaction is highly dependent on the local environment of the cysteine residue, making Iodoacetic Acid 2-13C an excellent probe for the reactivity and accessibility of cysteine thiols.

Factors influencing the reactivity of cysteine thiols include their pKa, solvent accessibility, and the presence of nearby charged or bulky residues. By treating a protein with this compound under controlled conditions and analyzing the extent and location of modification, researchers can gain insights into the structural and functional roles of specific cysteine residues. For instance, cysteines buried within the protein core or participating in disulfide bonds will exhibit significantly lower reactivity compared to those on the protein surface. This differential reactivity can be quantified using mass spectrometry, where the isotopic label allows for the precise identification and quantification of modified peptides.

Identification of Essential Cysteine Residues within Enzyme Active Sites

Many enzymes rely on the nucleophilic character of a cysteine thiol within their active site for catalysis. This compound can be employed as a mechanism-based inactivator to identify these essential cysteine residues. nih.gov If incubation of an enzyme with this compound leads to a loss of enzymatic activity, it suggests that a cysteine residue crucial for function has been modified.

Subsequent proteomic analysis, typically involving enzymatic digestion of the modified protein followed by mass spectrometry, can pinpoint the exact location of the S-carboxymethylation. The 13C label serves as a unique mass signature, simplifying the identification of the modified peptide amidst a complex mixture of unmodified peptides. This approach has been instrumental in elucidating the catalytic mechanisms of a wide range of enzymes, including proteases, kinases, and phosphatases.

Table 1: Research Findings on Cysteine Modification with this compound

Research FocusKey FindingAnalytical Technique(s)
Probing Cysteine ReactivityDifferential labeling of surface-exposed vs. buried cysteine residues.Mass Spectrometry
Active Site IdentificationIrreversible inhibition of enzyme activity through specific cysteine modification. nih.govEnzyme kinetics, Mass Spectrometry
Quantitative ProteomicsIsotope-coded affinity tags for relative quantification of cysteine oxidation. researchgate.netMass Spectrometry

Modification of Other Amino Acid Residues by this compound

While cysteine is the most reactive amino acid towards iodoacetic acid at neutral pH, other residues can also be modified, albeit typically at a slower rate or under specific pH conditions. These reactions, often considered side reactions in cysteine-focused studies, can be harnessed to provide valuable structural and functional information.

Carboxymethylation of Histidine Residues for Structural Probes

The imidazole (B134444) side chain of histidine contains two nitrogen atoms that can be alkylated by iodoacetic acid. The reaction is pH-dependent, with the rate increasing as the pH approaches the pKa of the imidazole ring. Natural abundance 13C NMR spectroscopy can be used to determine the structures and relative amounts of chemically modified forms of a histidine residue. nih.gov The carboxymethylation of His-15 in hen egg white lysozyme (B549824) by iodoacetate has been studied using this technique. nih.gov

By using this compound, the modification of histidine residues can be readily monitored by mass spectrometry. The introduction of the 13C label provides a clear isotopic signature, allowing for the unambiguous identification of carboxymethylated histidine-containing peptides. This modification can be used as a structural probe to investigate the local environment and accessibility of histidine residues within a protein.

Controlled Reactions with Methionine and Lysine (B10760008) in Protein Contexts

The thioether side chain of methionine and the ε-amino group of lysine are also susceptible to alkylation by iodoacetic acid, although these reactions are generally less favorable than the modification of cysteine. The reaction with methionine results in the formation of a sulfonium (B1226848) salt, while the reaction with lysine leads to the formation of an N-carboxymethyl derivative.

While often considered undesirable side reactions, the modification of methionine and lysine can be controlled to some extent by manipulating reaction conditions such as pH and temperature. For example, at lower pH values, the reaction with methionine is more favored. Systematic evaluations have shown that iodine-containing reagents like iodoacetic acid can lead to off-target alkylation of several amino acids, including methionine and lysine. nih.gov By carefully controlling these parameters and utilizing the 13C-labeled reagent, researchers can selectively introduce modifications at these sites to probe their accessibility and role in protein structure and function.

Table 2: Summary of Amino Acid Modifications by this compound

Amino AcidReactive GroupProduct of ReactionKey Application
CysteineSulfhydryl (-SH)S-CarboxymethylcysteineProbing reactivity and active sites
HistidineImidazole RingN-CarboxymethylhistidineStructural probing nih.gov
MethionineThioether (-S-CH3)S-Carboxymethylmethionine sulfonium saltProbing accessibility
Lysineε-Amino (-NH2)Nε-CarboxymethyllysineProbing accessibility

Applications in Metabolic and Biochemical Pathway Analysis

Integration of Iodoacetic Acid 2-¹³C in ¹³C-Metabolic Flux Analysis (13C-MFA) Frameworks

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a pivotal technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov The method involves introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C label throughout the metabolic network. creative-proteomics.com While ¹³C-MFA traditionally uses nutrient sources like glucose or glutamine as tracers, the integration of a labeled inhibitor like Iodoacetic Acid 2-¹³C offers a unique approach to probe metabolic responses to enzymatic inhibition.

In a typical ¹³C-MFA experiment, cells are cultured with a ¹³C-labeled substrate. As the substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions of these metabolites, researchers can deduce the relative activities of different metabolic pathways. nih.govnih.gov

When Iodoacetic Acid 2-¹³C is introduced, its role is not that of a primary carbon source for building biomass, but as a specific metabolic perturbing agent. The ¹³C label allows for precise tracing of the inhibitor itself. Its primary target is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govfrontiersin.org By forming a covalent bond with this enzyme, the ¹³C label is incorporated into the protein, allowing researchers to:

Confirm the engagement of the inhibitor with its target in a cellular environment.

Quantify the extent of enzyme inhibition.

Study the downstream metabolic consequences of blocking the glycolytic pathway at this specific node. For instance, researchers can trace how other carbon sources are rerouted in response to the glycolytic blockade. mit.edu

By creating a highly specific metabolic block, Iodoacetic Acid 2-¹³C can help uncover metabolic pathways that are otherwise less active or obscured by the high flux through glycolysis. When the main pathway is inhibited, cells may activate alternative or bypass pathways to maintain energy production and redox balance. Tracing experiments using other ¹³C-labeled nutrients (e.g., ¹³C-glucose or ¹³C-glutamine) in parallel with the application of unlabeled iodoacetic acid can reveal the rerouting of carbon flux through these alternative routes. researchgate.netnih.gov The use of the labeled inhibitor itself can pinpoint the exact site of action, ensuring that the observed metabolic reprogramming is a direct consequence of the targeted inhibition. This approach is invaluable for discovering metabolic vulnerabilities and novel enzymatic activities in various cell types, including cancer cells known for their altered metabolism. mit.edu

Enzymatic Mechanism Elucidation Utilizing Iodoacetic Acid 2-¹³C

The reactivity of iodoacetic acid as an alkylating agent makes it a classic tool for studying enzyme mechanisms, particularly for enzymes that rely on nucleophilic residues like cysteine in their active sites.

Iodoacetic acid is a well-documented irreversible inhibitor of enzymes containing a reactive cysteine residue in their catalytic site. wikipedia.org The mechanism involves the alkylation of the sulfhydryl group (-SH) of the cysteine residue, forming a stable covalent bond. wikipedia.orgnih.gov This modification permanently inactivates the enzyme.

Cysteine Peptidases: Iodoacetic acid and its amide derivative, iodoacetamide (B48618), are known to irreversibly inhibit all cysteine peptidases by alkylating the catalytic cysteine. wikipedia.orgwikipedia.org

Dehydrogenases: A key target of iodoacetic acid is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis. nih.govfrontiersin.org Inhibition of GAPDH is a textbook example of irreversible enzyme inhibition and is a primary mechanism by which iodoacetic acid disrupts cellular energy metabolism. researchgate.net

The ¹³C label in Iodoacetic Acid 2-¹³C does not alter this inhibitory mechanism but provides a stable isotopic signature for detection in subsequent analyses.

Because iodoacetic acid forms a stable covalent bond with reactive residues, it can be used as a chemical probe to identify these residues within a protein sequence. nbinno.com The process involves incubating the target protein with Iodoacetic Acid 2-¹³C, leading to the formation of a ¹³C-labeled carboxymethyl-cysteine adduct. Following inhibition, the protein can be digested into smaller peptides and analyzed by mass spectrometry. The mass spectrometer can detect the specific peptide fragment that has an increased mass corresponding to the addition of the ¹³C-carboxymethyl group. This allows researchers to pinpoint the exact cysteine residue in the protein's sequence that was modified, providing strong evidence that this residue is located within the enzyme's active site or another functionally critical region. nih.gov

Table 1: Research Findings on Iodoacetic Acid in Enzymatic Studies
Enzyme ClassSpecific ExampleMechanism of ActionTargeted Residue
Cysteine PeptidasesGenericIrreversible Alkylation wikipedia.orgCatalytic Cysteine wikipedia.org
DehydrogenasesGlyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Irreversible Inhibition / Carboxymethylation nih.govCysteine
Galactosidasesβ-GalactosidaseCarboxymethylation of accessible residues nih.govCysteine nih.gov

Utilization as a Biochemical Probe for Cellular Processes

Beyond its application in MFA and enzyme mechanism studies, Iodoacetic Acid 2-¹³C serves as a versatile biochemical probe. Its ability to specifically shut down glycolysis makes it a valuable tool for investigating cellular reliance on this energy pathway. researchgate.net For example, it can be used to study how cells adapt to metabolic stress or to probe the energy requirements of specific cellular processes.

In the field of proteomics, iodoacetic acid is widely used to cap free sulfhydryl groups on cysteine residues after protein reduction. wikipedia.orgisotope.com This prevents the reformation of disulfide bonds, which is critical for accurate protein sequencing and identification via mass spectrometry. Using the ¹³C-labeled version allows for a distinct mass signature, which can be useful in quantitative proteomics experiments to differentiate between samples or to confirm the completeness of the alkylation reaction. The stable isotope label provides a clear and unambiguous signal in mass spectrometry analysis, enhancing the precision and reliability of the data obtained. isotope.com

Table 2: Applications of Iodoacetic Acid 2-¹³C as a Biochemical Tool
Application AreaPrinciple of UseInformation Gained
Specialized ¹³C-MFAIntroduction of a labeled inhibitor to specifically block a metabolic node (e.g., glycolysis).Reveals metabolic rerouting and activation of bypass pathways in response to specific enzymatic inhibition.
Enzyme Active Site IdentificationCovalent modification of catalytic residues with a ¹³C-labeled alkylating agent.Pinpoints the location of essential residues (e.g., cysteine) in a protein sequence via mass spectrometry. nih.gov
ProteomicsAlkylation of free cysteine sulfhydryl groups to prevent disulfide bond reformation. isotope.comProvides a stable, detectable label for quantitative analysis and ensures proper protein unfolding for sequencing.
Cellular Metabolism ProbeInhibition of glycolysis to study cellular dependence on this pathway. researchgate.netElucidates cellular strategies for energy production under metabolic stress.

Investigations into Thiol Proteome Dynamics and Redox States

The stable isotope-labeled compound, Iodoacetic Acid 2-¹³C (¹³C-IAA), serves as a powerful tool in the field of quantitative proteomics for the detailed investigation of thiol proteome dynamics and the redox state of cysteine residues within proteins. Its application allows for the differential labeling of cysteine thiols, enabling researchers to distinguish between reduced and oxidized states and to quantify changes in response to various stimuli or cellular conditions.

The fundamental principle behind the use of ¹³C-IAA in redox proteomics lies in its function as a cysteine-reactive alkylating agent. In a typical experimental workflow, it is used in conjunction with its unlabeled counterpart, iodoacetic acid (IAA), or other isotopically labeled alkylating agents. This dual-labeling strategy, often referred to as stable isotope cysteine labeling, facilitates the relative quantification of cysteine oxidation.

Methodologies such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), which can be adapted for iodoacetic acid, and iodoacetyl tandem mass tags (iodoTMT) leverage this principle. researchgate.netnih.gov In these approaches, one state of the proteome (e.g., control) is treated with the 'light' version of the alkylating agent (unlabeled IAA), while the other state (e.g., treated) is labeled with the 'heavy' version (¹³C-IAA). The mass difference introduced by the ¹³C isotope allows for the direct comparison of the abundance of cysteine-containing peptides between the two samples using mass spectrometry. nih.gov

Detailed Research Findings

Research utilizing stable isotope-labeled alkylating agents has provided significant insights into the cellular response to oxidative stress and the role of cysteine modifications in signaling pathways. For instance, studies have demonstrated that acute and chronic oxidative stress lead to the oxidation of specific sets of proteins, particularly those involved in metabolism. nih.gov This indicates a crucial role for cysteine oxidation in the metabolic adaptation of cells to redox stress.

The application of these techniques has enabled the identification and quantification of thousands of redox-sensitive cysteine residues across the proteome. This allows for a global view of how cellular redox states are altered under different physiological or pathological conditions. For example, in studies of poplar seedlings subjected to stress from para-hydroxybenzoic acid (pHBA) and hydrogen peroxide, iodoTMT-labeling revealed that proteins involved in the MAPK signaling pathway, sugar metabolism, and photosynthesis were significantly regulated by redox modifications. nih.gov

The quantitative data generated from such experiments can be used to determine the percentage of oxidation for specific cysteine sites on a protein. This is critical for understanding the functional consequences of these modifications, as the oxidation of a single cysteine residue can dramatically alter a protein's activity, localization, or interaction with other molecules.

The following interactive table showcases representative data from a hypothetical quantitative redox proteomics experiment using a ¹³C-IAA labeling strategy to compare the redox state of specific cysteine-containing peptides between a control and a treated sample. The "Oxidation Ratio (Treated/Control)" is derived from the relative peak intensities of the heavy (¹³C-IAA labeled) and light (IAA labeled) peptides in the mass spectrometer. An increased ratio indicates a higher level of the reduced form of the cysteine in the treated sample (less oxidation), while a decreased ratio suggests increased oxidation.

ProteinPeptide SequenceCysteine PositionOxidation Ratio (Treated/Control)P-value
Peroxiredoxin-2VCPAGWNAEK510.450.001
ThioredoxinCMPTFCAPYK320.620.005
Glutathione S-transferase PIYGVEENACYFK471.150.350
Actin, cytoplasmic 1DLTDYLMKILTER2850.980.890
Glyceraldehyde-3-phosphate dehydrogenaseATVCGAPLAK1520.330.0005

This second table illustrates the application of ¹³C-IAA in identifying specific cysteine sites that undergo significant changes in their redox state upon treatment with an oxidizing agent. The "Percent Oxidation" is calculated based on the relative abundance of the labeled (reduced) versus unlabeled (oxidized and therefore unreactive to IAA) peptide.

ProteinUniprot IDCysteine SitePercent Oxidation (Control)Percent Oxidation (Treated)Fold Change in Oxidation
Protein Disulfide IsomeraseP07237Cys5315%45%3.0
CatalaseP04040Cys3775%8%1.6
AlbuminP02768Cys3430%32%1.1
14-3-3 protein zeta/deltaP63104Cys258%35%4.4
Heat shock protein HSP 90-alphaP07900Cys59812%14%1.2

These detailed quantitative analyses, made possible by reagents like Iodoacetic Acid 2-¹³C, are essential for elucidating the complex roles of cysteine thiol dynamics and redox signaling in cellular physiology and disease.

Advanced Spectroscopic and Mass Spectrometric Techniques Applied to Iodoacetic Acid 2 13c Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides atomic-level information about molecular structure and dynamics. The incorporation of a 13C label in iodoacetic acid significantly enhances the NMR signal, facilitating a range of specialized experiments.

13C NMR for Structural Characterization of Labeled Metabolites and Protein Adducts

The presence of the 13C isotope in Iodoacetic Acid 2-13C allows for direct observation of the labeled carbon, which has a much broader chemical shift range than protons, reducing signal overlap. libretexts.org This is particularly advantageous in the study of complex biological systems.

When this compound is used to alkylate cysteine residues in proteins, the resulting carboxymethylated cysteine adduct can be readily identified and characterized by 13C NMR. The chemical shift of the 13C-labeled methylene (B1212753) carbon provides information about its local chemical environment within the protein structure. Changes in this chemical shift upon protein folding, ligand binding, or conformational changes can offer insights into the structural dynamics of the protein.

In metabolic studies, this compound can be used to label metabolites. The 13C label serves as a tracer that can be followed through metabolic pathways. 13C NMR spectroscopy can then be used to identify and quantify the labeled metabolites, providing a detailed picture of metabolic fluxes and pathway activities.

Table 1: Representative 13C NMR Chemical Shifts for Iodoacetic Acid and Related Structures

Compound/Functional GroupTypical 13C Chemical Shift Range (ppm)
Iodoacetic Acid (-CH2I)~ -5 to 5
Carboxyl Carbon (-COOH)~ 170 to 185
S-carboxymethylcysteine (-S-CH2-COOH)~ 35 to 40

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent and local chemical environment.

High-Resolution NMR Applications in Protein-Ligand Interaction Mapping

High-resolution NMR spectroscopy is a powerful tool for mapping the binding sites of ligands on proteins. nih.gov When a 13C-labeled ligand like this compound binds to a protein, changes in the chemical shifts of the protein's backbone and side-chain nuclei can be observed. These chemical shift perturbations (CSPs) can be mapped onto the protein's structure to identify the amino acid residues that are in close proximity to the binding site.

The use of 13C-labeled iodoacetic acid can simplify the analysis of protein-ligand interactions. nih.gov By selectively observing the 13C-labeled carbon of the ligand, researchers can obtain direct evidence of binding and characterize the binding event. Furthermore, advanced NMR techniques, such as transferred nuclear Overhauser effect spectroscopy (trNOESY), can be used to determine the conformation of the bound ligand.

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of a stable isotope like 13C in iodoacetic acid provides a distinct mass signature that is invaluable for a variety of MS-based applications.

LC-MS/MS and GC-MS/MS for Analysis of this compound Labeled Peptides and Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the analysis of complex mixtures. consensus.app In proteomics, this compound is commonly used to alkylate cysteine residues in proteins. After enzymatic digestion of the protein, the resulting peptides are separated by chromatography and analyzed by tandem mass spectrometry.

The 13C label introduces a specific mass shift in the modified peptides, allowing for their easy identification and differentiation from unlabeled peptides. nih.gov In MS/MS analysis, the labeled peptides are fragmented, and the resulting fragment ions provide sequence information that confirms the identity of the peptide and the site of modification.

GC-MS/MS is often used for the analysis of smaller, more volatile derivatives of iodoacetic acid. Derivatization is often necessary to improve the chromatographic properties and ionization efficiency of the analyte. shimadzu.comshimadzu.com The 13C label in these derivatives serves the same purpose as in peptide analysis, facilitating their detection and quantification.

Quantitative Isotope Dilution Mass Spectrometry for High-Precision Measurements in Research

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying analytes. nih.gov In this technique, a known amount of an isotopically labeled internal standard, such as this compound, is added to a sample containing the unlabeled analyte of interest. The ratio of the labeled to unlabeled analyte is then measured by mass spectrometry.

Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. This co-elution and co-ionization minimizes variations and matrix effects, leading to highly precise and accurate quantification. nih.gov This method is particularly valuable in research settings where high-precision measurements are crucial, such as in pharmacokinetic studies or for the validation of reference materials. nih.govnist.gov

Table 2: Application of Isotope Dilution Mass Spectrometry in Iodoacetic Acid Analysis

Analytical StepRole of this compoundAdvantage
Sample PreparationAdded as an internal standardCorrects for losses during extraction and purification
Chromatographic SeparationCo-elutes with unlabeled iodoacetic acidMinimizes chromatographic variability
Mass Spectrometric DetectionProvides a distinct mass signalAllows for accurate ratiometric measurement

High-Resolution Mass Spectrometry for Accurate Adduct Identification and Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous identification of unknown compounds and the characterization of complex structures. When this compound forms adducts with proteins or other biomolecules, HRMS can be used to determine the elemental composition of the adduct with high confidence.

The accurate mass measurement allows for the differentiation of the 13C-labeled adduct from other potential modifications or isobaric interferences. This is particularly important in complex biological matrices where numerous other molecules are present. The combination of the known isotopic label and the high mass accuracy of HRMS provides a powerful tool for the definitive identification and characterization of iodoacetic acid adducts. nih.gov

Methodological Considerations and Rigorous Best Practices in Research Applications

Control of Reaction Specificity and Minimization of Off-Target Modifications

Iodoacetic acid and its isotopically labeled analogue, Iodoacetic Acid 2-¹³C, are powerful alkylating agents that primarily target the sulfhydryl groups of cysteine residues in proteins. wikipedia.org However, under certain conditions, off-target modifications of other amino acid residues can occur, leading to inaccurate quantification and data interpretation. researchgate.netmatrixscience.com The primary mechanism of action involves the nucleophilic attack of the deprotonated thiol group (thiolate anion) of cysteine on the electrophilic carbon of the iodoacetyl group, resulting in a stable thioether bond. nih.gov

Several factors can influence the specificity of this reaction. The pH of the reaction buffer is a critical parameter, as the reactivity of the cysteine thiol is dependent on its deprotonation to the more nucleophilic thiolate anion. nih.gov Maintaining an appropriate pH is therefore crucial for efficient and specific labeling.

Despite its preference for cysteine residues, iodoacetic acid has been shown to react with other nucleophilic amino acid side chains, including methionine, histidine, lysine (B10760008), tyrosine, serine, threonine, glutamic acid, and aspartic acid. researchgate.netresearchgate.net These side reactions are generally less favorable but can become significant, particularly at higher concentrations of the alkylating reagent or with prolonged reaction times. researchgate.net For instance, the alkylation of methionine by iodine-containing reagents has been identified as a major factor contributing to off-target effects, leading to the formation of carbamidomethylated and carboxymethylated methionine side chains. researchgate.net

To mitigate these off-target modifications, several strategies can be employed:

Optimization of Reagent Concentration: Using the minimal effective concentration of Iodoacetic Acid 2-¹³C can significantly reduce the incidence of non-specific labeling. researchgate.net

Control of Reaction Time and Temperature: Shorter incubation times and controlled temperatures can help to limit the extent of side reactions. nih.gov

pH Management: Careful control of the reaction buffer pH ensures the selective reactivity of cysteine residues.

Use of Alternative Reagents: In cases where off-target modifications are a significant concern, alternative alkylating reagents with higher specificity for cysteine, such as acrylamide (B121943) or chloroacetamide, may be considered. matrixscience.comnih.gov

Recent advancements in chemical biology have also explored modifications to the labeling reagents themselves to enhance specificity and reduce off-target effects. nih.govresearchgate.net While not yet standard practice for Iodoacetic Acid 2-¹³C, these approaches highlight the ongoing efforts to improve the precision of protein labeling in proteomics.

Table 1: Factors Influencing Reaction Specificity and Strategies for Minimization of Off-Target Modifications

FactorInfluence on SpecificityMitigation Strategy
Reagent Concentration Higher concentrations increase the likelihood of off-target modifications.Use the lowest effective concentration of Iodoacetic Acid 2-¹³C.
Reaction Time Prolonged incubation can lead to the accumulation of non-specific labels.Optimize incubation time to ensure complete cysteine labeling while minimizing side reactions.
pH of Reaction Buffer Affects the protonation state and nucleophilicity of amino acid side chains.Maintain a pH that favors the specific reaction with cysteine thiols.
Temperature Higher temperatures can increase the rate of both specific and non-specific reactions.Conduct the labeling reaction at a controlled, and often reduced, temperature.
Presence of Other Nucleophiles Other nucleophilic species in the sample can compete for the alkylating agent.Ensure sample purity and consider the use of quenching agents after the desired reaction time.

Strategies for Removal of Excess Reagent and Prevention of Non-Specific Labeling

Following the alkylation of cysteine residues with Iodoacetic Acid 2-¹³C, it is imperative to remove any unreacted reagent from the sample. Failure to do so can result in the non-specific labeling of other nucleophilic sites on the protein, as well as on the newly generated N-termini of peptides following proteolytic digestion. researchgate.netnih.gov This can lead to inaccuracies in protein quantification and misidentification of modified peptides.

Several methods are commonly employed to quench the alkylation reaction and remove excess reagent:

Addition of a Quenching Reagent: The reaction can be effectively stopped by the addition of a thiol-containing compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. nih.govnih.gov These reagents will react with and consume any remaining Iodoacetic Acid 2-¹³C.

Dialysis or Buffer Exchange: For protein samples, dialysis or buffer exchange using techniques like spin columns can efficiently remove the small molecule alkylating agent. nih.gov

Gel-Based Separation: In workflows involving polyacrylamide gel electrophoresis (PAGE), the excess reagent is often removed by washing the gel slices prior to in-gel digestion. researchgate.netnih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) can be used to separate the labeled protein or peptides from the excess reagent. nih.gov

The choice of method will depend on the specific experimental workflow and the nature of the sample. For instance, in a typical bottom-up proteomics experiment, quenching the reaction with a reducing agent is a common and effective strategy. nih.gov

It is also important to consider the timing of the quenching step. The reaction should be allowed to proceed to completion to ensure full labeling of all cysteine residues, but not for an extended period that would promote non-specific modifications. Optimization of the reaction time is therefore a critical aspect of the experimental design.

Table 2: Comparison of Strategies for Removal of Excess Iodoacetic Acid 2-¹³C

StrategyPrincipleAdvantagesDisadvantages
Addition of Quenching Reagent (e.g., DTT, β-mercaptoethanol) The quenching reagent reacts with and neutralizes the excess alkylating agent.Simple, rapid, and effective.May interfere with downstream analysis if not properly removed.
Dialysis/Buffer Exchange Separates the labeled protein from the small molecule reagent based on size.Efficient removal of the reagent and other small molecules.Can be time-consuming and may lead to sample loss.
Gel-Based Washing Excess reagent is washed away from the protein trapped within the gel matrix.Effective for in-gel digestion workflows.Limited to gel-based proteomics approaches.
High-Performance Liquid Chromatography (HPLC) Separates the labeled protein/peptides from the reagent based on physicochemical properties.High resolution and can be integrated with mass spectrometry.Requires specialized equipment and can be complex to optimize.

Advanced Data Processing and Computational Approaches for Isotopic Labeling Analysis

The analysis of data from experiments utilizing Iodoacetic Acid 2-¹³C requires specialized computational tools and data processing workflows. nih.gov The primary goal is to accurately identify and quantify the ¹²C- and ¹³C-labeled peptides in the mass spectrometry data.

The workflow for analyzing isotopic labeling data typically involves the following steps:

Mass Spectrometry Data Acquisition: High-resolution mass spectrometers are used to accurately measure the mass-to-charge ratio (m/z) of the peptides. acs.orgescholarship.org

Peptide Identification: The acquired tandem mass spectra (MS/MS) are searched against a protein sequence database to identify the peptide sequences.

Isotope Cluster Analysis: The mass spectrometer detects peptides as a series of isotopic peaks, forming an isotope cluster. For peptides labeled with Iodoacetic Acid 2-¹³C, the isotope cluster will be shifted by a specific mass difference corresponding to the number of incorporated ¹³C atoms.

Quantification: The relative abundance of the ¹²C- and ¹³C-labeled forms of each peptide is determined by comparing the intensities of their respective isotope clusters.

Several software packages and computational tools have been developed to automate and streamline this process. rawdatalibrary.net These tools can perform tasks such as:

Feature Detection: Identifying the isotope clusters corresponding to labeled and unlabeled peptides.

Peak Integration: Calculating the area under the curve for each isotopic peak to determine its intensity.

Ratio Calculation: Determining the ratio of the intensities of the labeled and unlabeled peptide pairs.

Statistical Analysis: Performing statistical tests to assess the significance of the observed changes in protein abundance.

Advanced computational approaches are also being developed to address some of the challenges associated with isotopic labeling analysis, such as:

Correction for Isotopic Overlap: The isotope clusters of the light and heavy forms of a peptide can sometimes overlap, particularly for low-resolution data or complex spectra. Algorithms have been developed to deconvolve these overlapping signals.

Handling of Incomplete Labeling: In some cases, the labeling reaction may not go to completion, resulting in a mixture of labeled and unlabeled peptides. Computational models can be used to account for this incomplete labeling and still obtain accurate quantification.

Metabolic Labeling Analysis: In cases where ¹³C is incorporated metabolically, computational tools can be used to model the incorporation of the label over time and to calculate metabolic fluxes. nih.gov

The continuous development of these computational tools is crucial for maximizing the information that can be obtained from experiments using Iodoacetic Acid 2-¹³C and other isotopic labeling reagents.

Table 3: Computational Tools and Approaches for Isotopic Labeling Analysis

Tool/ApproachFunctionApplication in Iodoacetic Acid 2-¹³C Analysis
Database Search Engines (e.g., Mascot, Sequest) Peptide identification from tandem mass spectra.Identifies the sequences of peptides that have been labeled with Iodoacetic Acid 2-¹³C.
Quantification Software (e.g., MaxQuant, Proteome Discoverer) Automated identification and quantification of labeled peptides.Determines the relative abundance of proteins based on the ratios of ¹²C- and ¹³C-labeled peptides.
Isotope Pattern Simulators Generate theoretical isotope patterns for labeled and unlabeled peptides.Aids in the identification and validation of labeled peptides in the mass spectrometry data. nih.gov
Statistical Analysis Packages (e.g., R, Perseus) Perform statistical tests on the quantitative data.Assesses the significance of observed changes in protein abundance.
Metabolic Flux Analysis Software Models the incorporation of isotopic labels in metabolic pathways.Not directly applicable to chemical labeling with Iodoacetic Acid 2-¹³C, but relevant for broader isotopic labeling studies. nih.gov

Future Directions and Emerging Research Avenues for Iodoacetic Acid 2 13c

Development of Next-Generation Isotopic Probes with Enhanced Specificity and Sensitivity

The core value of Iodoacetic Acid 2-13C lies in its ability to covalently label cysteine residues for quantitative mass spectrometry. Future research is focused on refining this capability by developing novel isotopic probes that offer superior performance. The goal is to create probes with improved specificity for particular cellular targets and greater sensitivity for detecting low-abundance proteins and modifications.

One promising direction is the synthesis of probe variants that incorporate different isotopic labels and functional groups. For instance, researchers have developed isotopically-labeled iodoacetamide-alkyne probes, often referred to as "IA-light" and "IA-heavy". nih.govresearchgate.net These probes contain an iodoacetamide (B48618) group to react with cysteines, an alkyne handle for bioorthogonal conjugation (e.g., via click chemistry), and a linker with either light (¹²C) or heavy (¹³C) isotopes. nih.gov This design provides an alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), making it applicable to samples that are not easily cultured, such as human tissues. nih.gov

Another area of innovation involves using other stable isotopes, such as ¹⁸O, to label the carboxylic acid group of iodoacetic acid. nih.govnih.gov This method allows for labeling at the intact protein level, which can simplify quantification workflows as the results are not dependent on the analysis of individual peptides after digestion. nih.govnih.gov The development of such reagents, which are often synthesized from relatively inexpensive starting materials, enhances the accessibility of quantitative proteomics. nih.govnih.gov

The table below summarizes key features of emerging isotopic probes related to iodoacetic acid.

Probe TypeIsotopic LabelKey FeatureAdvantageResearch Application
Iodoacetamide-Alkyne Probes (IA-light/heavy)¹³C / ¹²CContains an alkyne handle for click chemistryEnables quantitative cysteine-reactivity profiling in samples not suitable for SILACisoTOP-ABPP (Isotopologue-based Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) nih.gov
¹⁸O-Labeled Iodoacetic Acid¹⁸OLabeling occurs on the carboxylic oxygen atomsLabeling at the intact protein level; cost-effective synthesisQuantitative proteomics, pharmacokinetic studies, quality control of protein therapeutics nih.govnih.gov
Iodoacetanilide ProbesDeuterium (B1214612) (d₅) / ¹³CPhenyl group enhances reactivity compared to iodoacetamideImproved reactivity for labeling cysteine thiolsQuantitative peptide and protein analysis by mass spectrometry nih.govresearchgate.net

These next-generation probes are designed to overcome limitations of traditional methods, offering greater flexibility and robustness for studying the complex roles of cysteine modifications in cellular processes. nih.gov

Expanded Applications in Systems Biology and Multi-Omics Research

This compound and its derivatives are becoming increasingly integral to systems biology, where the goal is to understand the complex interactions within biological systems. By enabling precise quantification of proteins and their modifications, these isotopic labels provide critical data for multi-omics research, which integrates information from genomics, transcriptomics, proteomics, and metabolomics. mdpi.com

In proteomics, ¹³C-labeled probes are fundamental to quantitative cysteine-reactivity profiling, a chemoproteomic strategy used to monitor the functional state of thousands of cysteine residues across the proteome simultaneously. nih.gov This approach has been used to study post-translational modifications, identify targets of drugs and endogenous electrophiles, and understand redox signaling pathways. nih.gov

The integration of quantitative proteomics data with other omics layers allows for a more comprehensive understanding of cellular responses. mdpi.com For example, changes in the abundance or modification state of specific proteins, as measured using isotopic probes, can be correlated with changes in gene expression (transcriptomics) and metabolite levels (metabolomics). This multi-layered analysis helps to construct detailed models of metabolic pathways and regulatory networks. researchgate.net

Isotopomics, a field that studies the isotopic distribution in metabolites, is another key application area. researchgate.net Stable isotope tracers like ¹³C-labeled compounds are used to map metabolic flux, revealing the dynamic flow of atoms through metabolic pathways. biorxiv.org By tracing the incorporation of ¹³C from a precursor into various downstream metabolites, researchers can quantify the activity of different pathways and understand how metabolism is rewired in disease states or in response to therapeutic interventions. biorxiv.orgresearchgate.net

Research AreaApplication of Iodoacetic Acid 2-¹³C & DerivativesInsights Gained
Quantitative Proteomics Cysteine-reactivity profiling using "light" and "heavy" iodoacetamide probes.Global quantification of changes in cysteine reactivity, identification of drug targets, and understanding of redox PTMs. nih.gov
Systems Biology Integration of quantitative protein data with transcriptomic and metabolomic data.Building comprehensive models of cellular networks and pathways. mdpi.com
Metabolic Flux Analysis (Isotopomics) Tracing the incorporation of ¹³C into metabolic pathways.Elucidating the dynamic rewiring of metabolism in response to stimuli or disease. researchgate.netbiorxiv.org

This integrated, multi-omics approach provides a powerful framework for discovering new biomarkers, identifying novel therapeutic targets, and gaining a deeper understanding of complex biological processes. mdpi.commdpi.com

Automation and High-Throughput Methodologies in Isotopic Labeling Studies for Large-Scale Research

The future of biological research, particularly in fields like drug discovery and systems biology, relies on the ability to analyze a large number of samples efficiently and reproducibly. Consequently, there is a growing trend toward the automation and miniaturization of experimental workflows, including those involving isotopic labeling.

High-throughput screening (HTS) platforms, which utilize robotics and automated liquid handlers, are being adapted for proteomics and metabolomics studies. youtube.com These systems can process hundreds or thousands of samples in parallel, from initial sample preparation and labeling with isotopic probes like this compound to subsequent analysis by mass spectrometry. nih.gov The use of acoustic technology for liquid transfer allows for highly precise, contactless dispensing of nanoliter volumes, which reduces reagent consumption and eliminates cross-contamination. youtube.com

The integration of automation with isotopic labeling enables large-scale research projects that were previously unfeasible. For example, screening large libraries of chemical compounds to assess their effects on the proteome or specific metabolic pathways can be significantly accelerated. youtube.comnih.gov This capability is crucial for identifying new drug candidates and understanding their mechanisms of action.

Furthermore, the vast amounts of data generated by these high-throughput experiments necessitate advanced computational and bioinformatic tools for data processing, analysis, and visualization. youtube.com Automated data analysis pipelines are being developed to handle the complexity and volume of multi-omics datasets, allowing researchers to identify significant patterns and generate testable hypotheses more efficiently.

Key Components of Automated Isotopic Labeling Workflows:

Robotic Liquid Handlers: For precise and reproducible sample preparation, reagent addition, and serial dilutions.

Acoustic Dispensing: For high-speed, low-volume, non-contact transfer of compounds and reagents. youtube.com

Automated Mass Spectrometry: Integrated systems for sample introduction, data acquisition, and quality control.

Bioinformatics Pipelines: For automated processing of raw data, statistical analysis, and integration of multi-omics datasets.

The continued development of these automated and high-throughput methodologies will be critical for realizing the full potential of isotopic probes like this compound in large-scale biological and clinical research.

Q & A

Q. What analytical methods are recommended for quantifying Iodoacetic Acid 2-¹³C in biological or aqueous samples?

For precise quantification, gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) are validated methods. GC-MS/MS offers high sensitivity (detection limits ~0.1 µg/L) for biological matrices like serum or tissue homogenates, with derivatization steps (e.g., using pentafluorobenzyl bromide) enhancing volatility . LC-ESI/MS is preferred for aqueous samples, enabling simultaneous detection of halogenated disinfection byproducts (e.g., bromoacetates) with minimal matrix interference. Calibration curves should account for isotopic dilution effects due to the ¹³C label .

Q. How does the saponification kinetics of Iodoacetic Acid 2-¹³C vary in alkaline buffer systems?

In alkaline solutions (e.g., borate or phosphate buffers at pH 9–12), the saponification rate follows second-order kinetics, dependent on hydroxyl ion concentration. At 25°C, the rate constant (kk) ranges from 3.2×1033.2 \times 10^{-3} to 1.1×1021.1 \times 10^{-2} L mol⁻¹ min⁻¹, increasing with ionic strength. Polarographic analysis of residual iodoacetic acid (via reduction to iodide) is critical for real-time monitoring .

Q. What precautions are essential when handling Iodoacetic Acid 2-¹³C in laboratory settings?

Due to its alkylating properties and toxicity:

  • Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors during dissolution in organic solvents (e.g., DMSO).
  • Neutralize waste with 1 M sodium thiosulfate to detoxify residual iodide .

Q. How is Iodoacetic Acid 2-¹³C employed in protein cysteine residue modification?

As a cysteine-specific alkylating agent, it reacts with sulfhydryl (-SH) groups to form stable thioether bonds. For proteomics, use a 10-fold molar excess of iodoacetic acid (pH 8.3, 25°C, 30 min) to ensure complete carboxymethylation. The ¹³C label aids in distinguishing endogenous vs. labeled peptides in mass spectrometry .

Advanced Research Questions

Q. How does isotopic labeling (²H, ¹³C) affect the reaction mechanisms of iodoacetic acid in biochemical studies?

The ¹³C label at the C2 position alters the vibrational energy of the C-I bond, marginally reducing its bond dissociation energy (~1–2 kJ/mol). This can lead to a measurable isotope effect (kH/kD1.1k_{H}/k_{D} \approx 1.1) in nucleophilic substitution (SN2) reactions, influencing kinetic studies of enzyme inhibition (e.g., glyceraldehyde-3-phosphate dehydrogenase) .

Q. What experimental models utilize Iodoacetic Acid 2-¹³C to simulate disease pathology?

  • Osteoarthritis : Intra-articular injection in rats (0.3–0.5 mg/kg) induces cartilage degradation via glycolysis inhibition, mimicking human osteoarthritis. Histopathological scoring (e.g., Mankin scale) and proteomic analysis of synovial fluid are used for validation .
  • Retinal degeneration : Subretinal administration in pigs (5 µM) disrupts photoreceptor metabolism, serving as a model for retinal ischemia. Optical coherence tomography (OCT) quantifies retinal thickness changes .

Q. How can contradictory kinetic data arise in studies of iodoacetic acid-glycine reactions?

Discrepancies in rate constants often stem from:

  • Buffer-specific effects : Borate buffers form complexes with glycine, reducing free amino group availability and reaction rates by ~30% compared to phosphate buffers .
  • pH drift : In unbuffered systems, the release of HI during saponification lowers pH, decelerating the reaction. Use automated pH-stat systems to maintain consistency .

Q. What structural insights have been gained from Iodoacetic Acid 2-¹³C in covalent PPARγ ligand studies?

X-ray crystallography (2.45 Å resolution) reveals that iodoacetic acid covalently modifies Cys313 in the PPARγ ligand-binding domain (LBD), stabilizing the active conformation. This facilitates the design of partial agonists with reduced adipogenic side effects. The ¹³C label aids in tracking covalent adduct formation via isotopic shifts in NMR .

Methodological Considerations

Q. Table 1. Key Kinetic Parameters for Iodoacetic Acid 2-¹³C Reactions

Reaction SystempHTemperature (°C)Rate Constant (kk, L mol⁻¹ min⁻¹)Reference
NaOH (0.1 M)12251.1×1021.1 \times 10^{-2}
Borate buffer9.5253.2×1033.2 \times 10^{-3}
Glycine + borate8.0252.5×1042.5 \times 10^{-4}

Q. Table 2. Applications in Disease Models

ModelDose/ConcentrationEndpoint MeasurementReference
Rat osteoarthritis0.5 mg/kgMankin score, IL-1β levels
Porcine retinal degeneration5 µMOCT retinal thickness

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.